molecular formula C8H8ClNO B2952050 2-Chloro-6-(2-methyloxiran-2-yl)pyridine CAS No. 2228280-94-0

2-Chloro-6-(2-methyloxiran-2-yl)pyridine

Cat. No. B2952050
CAS RN: 2228280-94-0
M. Wt: 169.61
InChI Key: ITZGJVPDGBPZBS-UHFFFAOYSA-N
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Description

“2-Chloro-6-(2-methyloxiran-2-yl)pyridine” is a chemical compound with the CAS Number: 2228280-94-0 . It has a molecular weight of 169.61 . The compound is in liquid form .


Synthesis Analysis

The synthesis of pyridinylboronic acids and esters, which are similar to the structure of “2-Chloro-6-(2-methyloxiran-2-yl)pyridine”, has been studied extensively . The synthesis often involves palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Iridium or rhodium-catalyzed C-H or C-F borylation is also a promising method for the preparation of pyridinylboronic acids .


Molecular Structure Analysis

The IUPAC name of “2-Chloro-6-(2-methyloxiran-2-yl)pyridine” is 2-chloro-6-(2-methyloxiran-2-yl)pyridine . The InChI Code is 1S/C8H8ClNO/c1-8(5-11-8)6-3-2-4-7(9)10-6/h2-4H,5H2,1H3 . The InChI key is ITZGJVPDGBPZBS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-Chloro-6-(2-methyloxiran-2-yl)pyridine” is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Drug Synthesis

This compound is utilized in the synthesis of various drugs due to its reactive oxirane ring which can undergo ring-opening reactions. It serves as an intermediate in the production of pharmaceuticals that target a range of diseases, from infections to chronic conditions .

Catalyst Development

In the field of catalyst development, the compound’s structure allows for the creation of novel catalytic systems. These systems can enhance the efficiency of chemical reactions, particularly in the synthesis of complex organic molecules.

Material Science

Researchers in material science explore the use of “2-Chloro-6-(2-methyloxiran-2-yl)pyridine” in the development of new materials. Its incorporation into polymers can lead to materials with improved properties like increased resilience or conductivity.

Organic Synthesis

The compound finds extensive use in organic synthesis. Its incorporation into synthetic routes can lead to the formation of diverse organic structures, which are valuable in both research and industrial applications .

Pharmaceutical Research

In pharmaceutical research, this compound is key in the development of new therapeutic agents. Its versatility allows for the exploration of new drug candidates with potential efficacy against various health conditions .

Chemical Engineering

“2-Chloro-6-(2-methyloxiran-2-yl)pyridine” is significant in chemical engineering, where it’s used in process optimization. Its role in the design of efficient and scalable chemical processes is crucial for the production of high-purity chemical products .

Biochemistry

In biochemistry, the compound is used to study enzyme reactions and biological pathways. It can act as a substrate or inhibitor in enzymatic studies, helping to elucidate the biochemical mechanisms underlying cellular functions .

Environmental Science

Lastly, the compound’s applications extend to environmental science. It can be used in the analysis of environmental samples and the development of green chemistry practices, aiming to reduce the environmental impact of chemical processes.

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335, H341, H351, H361, H412 . Precautionary measures include P201, P202, P261, P264, P270, P271, P273, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

2-chloro-6-(2-methyloxiran-2-yl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-8(5-11-8)6-3-2-4-7(9)10-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZGJVPDGBPZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)C2=NC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(2-methyloxiran-2-yl)pyridine

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